molecular formula C18H21ClN2O B5793801 N~3~-benzyl-N~1~-(3-chlorophenyl)-N~3~-ethyl-beta-alaninamide

N~3~-benzyl-N~1~-(3-chlorophenyl)-N~3~-ethyl-beta-alaninamide

Cat. No.: B5793801
M. Wt: 316.8 g/mol
InChI Key: NQEGBNHHGHJOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-benzyl-N~1~-(3-chlorophenyl)-N~3~-ethyl-beta-alaninamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as BCEAB, is a beta-alanine derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N~3~-benzyl-N~1~-(3-chlorophenyl)-N~3~-ethyl-beta-alaninamide involves its inhibition of carnosine synthase. This inhibition leads to a decrease in the synthesis of carnosine, which can have a variety of biochemical and physiological effects. In addition, this compound has been shown to have a direct effect on the activity of certain ion channels in the body, which can also contribute to its overall mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. One of the most well-studied effects of this compound is its ability to decrease the levels of carnosine in the body. This depletion of carnosine can have a variety of effects on the body, including changes in muscle function and metabolism. In addition, this compound has been shown to have effects on ion channels in the body, which can contribute to its overall physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~3~-benzyl-N~1~-(3-chlorophenyl)-N~3~-ethyl-beta-alaninamide in lab experiments is its ability to selectively inhibit carnosine synthase. This allows researchers to study the effects of carnosine depletion on the body, which can provide insights into the role of carnosine in a variety of physiological processes. However, there are also limitations to using this compound in lab experiments. For example, this compound has been shown to have off-target effects on other enzymes in the body, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N~3~-benzyl-N~1~-(3-chlorophenyl)-N~3~-ethyl-beta-alaninamide. One area of research that has received attention is the development of more selective inhibitors of carnosine synthase. This could lead to the development of more specific tools for studying the role of carnosine in the body. In addition, there is ongoing research on the effects of carnosine depletion on a variety of physiological processes, including muscle function, metabolism, and aging. Finally, there is interest in exploring the potential therapeutic applications of this compound and related compounds, particularly in the treatment of metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a beta-alanine derivative that has been widely studied for its potential use in scientific research. Its ability to selectively inhibit carnosine synthase has made it a valuable tool for studying the role of carnosine in the body. While there are limitations to using this compound in lab experiments, ongoing research is exploring its potential applications in a variety of areas, including the treatment of metabolic disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of N~3~-benzyl-N~1~-(3-chlorophenyl)-N~3~-ethyl-beta-alaninamide involves several steps, including the reaction of beta-alanine with benzyl chloride, followed by the reaction of the resulting product with 3-chlorobenzylamine. The final step involves the reaction of the resulting product with ethyl chloroformate to yield this compound. This synthesis method has been well-established in the literature and has been used to produce this compound for use in scientific research.

Scientific Research Applications

N~3~-benzyl-N~1~-(3-chlorophenyl)-N~3~-ethyl-beta-alaninamide has been studied for its potential use in a variety of scientific research applications. One area of research that has focused on this compound is its potential use as a tool for studying the role of beta-alanine in the body. This compound has been shown to inhibit the activity of the enzyme carnosine synthase, which is responsible for the synthesis of carnosine, a dipeptide that is involved in a variety of physiological processes. By inhibiting carnosine synthase, this compound can be used to study the effects of carnosine depletion on the body.

Properties

IUPAC Name

3-[benzyl(ethyl)amino]-N-(3-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-2-21(14-15-7-4-3-5-8-15)12-11-18(22)20-17-10-6-9-16(19)13-17/h3-10,13H,2,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEGBNHHGHJOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)NC1=CC(=CC=C1)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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